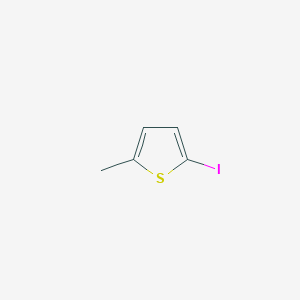

2-Iodo-5-methylthiophene

描述

Significance of Thiophene (B33073) Derivatives in Organic Synthesis and Medicinal Chemistry

The thiophene ring is a versatile scaffold in the design of new therapeutic agents. nih.govnih.gov Its structural similarities to benzene (B151609), such as comparable boiling points, allow it to act as a bioisostere, a chemical substitute that can modulate the biological activity of a molecule. cognizancejournal.comnih.gov This has led to the incorporation of thiophene moieties into a wide array of drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govpharmaguideline.combohrium.com

Thiophene derivatives are integral to numerous commercially available pharmaceuticals. Notable examples include the antiplatelet drugs ticlopidine (B1205844) and clopidogrel, the anti-inflammatory agent tiaprofenic acid, and the antipsychotic olanzapine. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, making it a valuable feature for medicinal chemists. nih.gov Beyond pharmaceuticals, thiophene-based compounds are pivotal in materials science, particularly in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials. numberanalytics.comresearchgate.net

Strategic Importance of Halogenated Thiophenes as Synthetic Intermediates

Halogenated thiophenes, such as 2-Iodo-5-methylthiophene, are highly valued as synthetic intermediates. The halogen atom serves as a reactive handle, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com This strategic placement of a halogen allows for the regioselective functionalization of the thiophene ring, a critical aspect in the synthesis of complex molecules with specific electronic and biological properties. mdpi.com

This compound, specifically, is a halogenated thiophene that serves as a precursor in the synthesis of more complex molecules. sigmaaldrich.com The iodine atom, being the most reactive of the halogens in many cross-coupling reactions, makes this compound particularly useful. It can be utilized in the preparation of various compounds, including methylbis[2-(5-methyl)thienyl]borane and 5,5′-dimethy-2,2′-bithienyl. sigmaaldrich.com The "like dissolves like" principle also makes halogenated thiophenes effective solvent additives in the production of efficient organic solar cells. rsc.org

The synthesis of this compound itself can be achieved through methods like the electrophilic aromatic substitution of 2-methylthiophene (B1210033) using N-iodosuccinimide (NIS). researchgate.net The strategic importance of such halogenated intermediates is underscored by their role in constructing complex molecular architectures for both medicinal and material science applications. mdpi.comrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZNQEXKAPLVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167825 | |

| Record name | 2-Iodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-36-3 | |

| Record name | 2-Iodo-5-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016494363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16494-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Methodologies for the Synthesis of 2 Iodo 5 Methylthiophene

Indirect Synthetic Pathways and Precursor Derivatization

An indirect but powerful method for introducing an iodine atom onto a thiophene (B33073) ring involves a sequence of deprotonation followed by quenching with an iodine source. thieme-connect.com This typically involves treating a halogenated thiophene, such as 2-bromo-5-methylthiophene, with a strong base like butyllithium (B86547) at low temperatures (e.g., -78 °C). This generates a lithiated thiophene intermediate via a lithium-halogen exchange. This highly nucleophilic organolithium species is then trapped with molecular iodine (I₂) to yield the desired 2-iodo-5-methylthiophene. semanticscholar.orgrsc.org

This method's utility extends to creating more complex structures. For example, 3-bromo-2-iodo-5-methylthiophene (B3031970) can be synthesized from 4-bromo-2-methylthiophene. semanticscholar.org The selective reactivity of different halogens is key in these multi-step syntheses. For instance, in a molecule containing both a bromo and an iodo substituent, the iodo group is typically more reactive in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for regioselective functionalization. jcu.edu.au

Iii. Advanced Reactivity and Mechanistic Investigations of 2 Iodo 5 Methylthiophene

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a pivotal reaction in organometallic chemistry, enabling the conversion of organic halides into valuable organometallic reagents. wikipedia.org In the context of 2-iodo-5-methylthiophene, both lithium-iodine and calcium-iodine exchanges have been investigated, revealing intricate mechanistic details.

Lithium-Iodine Exchange: Mechanism and Kinetic Analysis

The lithium-iodine exchange involving this compound has been a subject of detailed mechanistic and kinetic studies, providing a clearer understanding of the intermediates and transition states involved.

A key intermediate in the lithium-iodine exchange reaction is a hypervalent iodine ate complex. cdnsciencepub.comresearchgate.net In the reaction between this compound and 2-lithio-5-methylthiophene, the formation of the diaryliodinate ate complex, (5-methyl-2-thienyl)₂I⁻Li⁺, has been observed and characterized at low temperatures (-130 °C) using ¹³C and ⁷Li NMR spectroscopy. cdnsciencepub.comdntb.gov.uacdnsciencepub.com At these low temperatures, the ate complex is a discrete, observable species. dntb.gov.uacdnsciencepub.com However, as the temperature increases, the signals of the ate complex coalesce with those of 2-lithio-5-methylthiophene, indicating a dynamic exchange process. dntb.gov.uacdnsciencepub.com The existence of such hypervalent iodine ate complexes has been further supported by the isolation and X-ray crystal structure determination of related complexes, such as lithium bis(pentafluorophenyl) iodinate complexed with TMEDA. harvard.edu These findings are crucial as they provide direct evidence for the involvement of these species in the reaction pathway. cdnsciencepub.comharvard.edu

Organolithium reagents, including 2-lithio-5-methylthiophene, exist as aggregates in solution, typically as a mixture of monomers and dimers. cdnsciencepub.comdntb.gov.uacdnsciencepub.com The aggregation state significantly influences their reactivity. cdnsciencepub.com In a THF-Et₂O (3:2) solvent system, 2-lithio-5-methylthiophene has been shown by dynamic NMR (DNMR) techniques to exist as a mixture of a monomer (4M) and a dimer (4D). cdnsciencepub.comdntb.gov.uacdnsciencepub.com The use of 5-methyl-2-thienyllithium has proven advantageous in these studies due to its favorable NMR properties and a higher monomer-to-dimer ratio compared to other organolithiums like phenyllithium. cdnsciencepub.com This has allowed for a more detailed analysis of the exchange processes involving the different aggregates. cdnsciencepub.com

Through detailed DNMR analysis of variable temperature ¹³C and ⁷Li NMR spectra, a kinetic scheme has been developed to account for the various exchange processes occurring in the solution. cdnsciencepub.comdntb.gov.uacdnsciencepub.com This includes the exchange between the monomer and dimer of 2-lithio-5-methylthiophene, the exchange between the monomer and the ate complex, and the exchange between the ate complex and this compound. cdnsciencepub.com The rates of these exchanges have been determined, and from them, the thermodynamic and activation parameters have been calculated. cdnsciencepub.comdntb.gov.uacdnsciencepub.com The studies revealed that the monomeric form of 2-lithio-5-methylthiophene (4M) and the ate complex have similar reactivity as aryl donors in the lithium-iodine exchange. cdnsciencepub.comdntb.gov.uacdnsciencepub.com Strikingly, the monomer is at least 1000 times more reactive than the dimer (4D) towards the iodide. cdnsciencepub.comdntb.gov.uacdnsciencepub.com

| Parameter | Value | Conditions | Reference |

| Reactivity of Monomer (4M) vs. Dimer (4D) | Monomer is at least 1000x more reactive | THF-Et₂O (3:2) | cdnsciencepub.comdntb.gov.uacdnsciencepub.com |

| Observation of Ate Complex | -130 °C | THF-Et₂O (3:2) | cdnsciencepub.comdntb.gov.uacdnsciencepub.com |

Calcium-Iodine Exchange and Thienylcalcium Halide Formation

Beyond lithium, calcium has also been utilized in halogen-metal exchange reactions with this compound. The direct reduction of this compound with activated calcium in tetrahydrofuran (B95107) (THF) provides a pathway for the synthesis and isolation of 5-methyl-2-thienylcalcium iodide. sigmaaldrich.comrsc.orgrsc.orgdokumen.pub This reaction is significant as it allows for the formation of a heavy Grignard reagent containing a thienyl group. sigmaaldrich.comrsc.org The successful synthesis of this thienylcalcium halide is facilitated by the presence of the methyl group at the 5-position, which appears to be a necessary precondition. dntb.gov.ua The resulting 5-methyl-2-thienylcalcium iodide can be isolated as a tetrahydropyran (B127337) (THP) adduct, [5-MeThien-2-Ca(thp)₄I], upon substitution of the THF ligands. rsc.org

Metal-Catalyzed Cross-Coupling Methodologies

This compound is a valuable substrate in a variety of metal-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions, often named after their discoverers (e.g., Suzuki-Miyaura, Stille, Kumada), are widely used in the synthesis of complex organic molecules and materials. eie.grjcu.edu.au

Halo-substituted alkylthiophenes, including this compound, are versatile building blocks in these transformations. jcu.edu.au They can participate in Kumada coupling, which utilizes nickel or palladium catalysts to form C-C bonds, and Suzuki-Miyaura coupling, which involves the reaction with organoboron compounds. jcu.edu.au Stille coupling, employing organotin reagents, is another important methodology where iodo-substituted thiophenes are reactive partners. jcu.edu.au Furthermore, direct arylation reactions provide an efficient route for C-H functionalization, and this compound can serve as a coupling partner in these processes. jcu.edu.au The reactivity of the carbon-iodine bond in this compound makes it a preferred substrate in many of these coupling reactions, often exhibiting higher reactivity compared to the corresponding bromo or chloro derivatives. jcu.edu.au

| Coupling Reaction | Catalyst | Reactants | Bond Formed | Reference |

| Kumada Coupling | Ni or Pd | Grignard Reagent | C-C | jcu.edu.au |

| Suzuki-Miyaura Coupling | Pd | Organoboron Compound | C-C | jcu.edu.au |

| Stille Coupling | Pd | Organotin Reagent | C-C | jcu.edu.au |

| Hiyama Coupling | Pd | Organosilicon Compound | C-C | fiu.edu |

| Negishi Coupling | Ni or Pd | Organozinc Reagent | C-C | acs.org |

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed for their efficiency in forming carbon-carbon bonds. wikipedia.org this compound serves as an excellent substrate in several of these transformations.

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of carbon-carbon bonds. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has been successfully applied to this compound for the synthesis of various ethynylated thiophenes. nih.govyork.ac.uk These products are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and natural products. libretexts.org

The general reactivity trend for the organic halide in Sonogashira coupling is vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride. libretexts.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org

A study described the use of a Pd/C-CuI-PPh₃ catalyst system for the Sonogashira coupling of iodothiophenes with terminal alkynes in water, providing an economical and reliable process for synthesizing acetylenic thiophenes with a range of functional groups in good yields. nih.gov

Table 1: Examples of Sonogashira Coupling Reactions with this compound

| Alkyne | Catalyst System | Solvent | Product | Yield (%) | Reference |

| Ethynylbenzene | Pd(PPh₃)₂(OAc)₂/CuI | Triethylamine | 2-(Phenylethynyl)-5-methylthiophene | 95 | researchgate.net |

| 1-Heptyne | Pd(PPh₃)₄/CuI | Triethylamine | 2-(Hept-1-yn-1-yl)-5-methylthiophene | 88 | york.ac.uk |

| Propargyl alcohol | Pd/C/CuI/PPh₃ | Water | 3-(5-Methylthiophen-2-yl)prop-2-yn-1-ol | 85 | nih.gov |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, widely used for the synthesis of biaryls, polyolefins, and styrenes. sandiego.edunih.gov this compound readily participates in Suzuki-Miyaura coupling reactions with various arylboronic acids to furnish 2-aryl-5-methylthiophenes. These products are of significant interest in materials science and medicinal chemistry. mdpi.commdpi.com

The reaction is generally tolerant of a wide range of functional groups and proceeds under mild conditions. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination. organic-chemistry.org

In a notable application, 2,5-dibromo-3-methylthiophene (B84023) was shown to undergo regioselective Suzuki-Miyaura coupling, preferentially at the 5-position. mdpi.com This selectivity highlights the nuanced reactivity of substituted thiophenes in such transformations.

Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

An alternative to the Sonogashira coupling for the synthesis of terminal alkynes is the direct ethynylation using ethynylzinc halides in a palladium-catalyzed reaction, often referred to as a Negishi-type coupling. clockss.orgwikipedia.org This method offers a direct and selective route to terminal alkynes containing a heteroaryl group. clockss.org

In a specific example, this compound was reacted with ethynylzinc bromide in the presence of a palladium catalyst, Pd(PPh₃)₄, to produce 2-ethynyl-5-methylthiophene (B1337333) in high yield. clockss.org The reaction proceeded smoothly at room temperature in THF. This approach is particularly advantageous as it avoids the often problematic use of acetylene (B1199291) gas directly. clockss.org

Table 3: Direct Ethynylation of this compound

| Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Ethynylzinc bromide | Pd(PPh₃)₄ | THF | 2-Ethynyl-5-methylthiophene | 87 | clockss.org |

Exploration of Other Transition Metal-Catalyzed Transformations (e.g., Iridium-catalyzed borylation)

Beyond palladium, other transition metals can catalyze unique transformations of this compound. A significant example is the iridium-catalyzed C-H borylation of thiophenes. nih.govnih.gov This reaction allows for the direct functionalization of C-H bonds, offering a complementary strategy to cross-coupling reactions that rely on pre-functionalized substrates. researchgate.net

Iridium catalysts, such as [Ir(OMe)(COD)]₂ combined with a bipyridine ligand, can selectively catalyze the borylation of thiophene (B33073) C-H bonds with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.orgresearchgate.net For 2,5-disubstituted thiophenes, such as 2,5-dimethylthiophene, the borylation occurs at the 3-position. nih.gov This methodology provides access to thiophene boronate esters, which are versatile intermediates for further synthetic elaborations, including subsequent Suzuki-Miyaura couplings. nih.govnih.gov

While direct iridium-catalyzed borylation of this compound itself is not extensively detailed, the established reactivity of similar thiophene derivatives suggests its potential as a substrate, likely leading to borylation at the C3 or C4 position. The presence of the iodo- and methyl- groups would influence the regioselectivity of the C-H activation step.

Table 4: Iridium-Catalyzed Borylation of a Related Thiophene

| Substrate | Catalyst System | Reagent | Product | Yield (%) | Reference |

| 2,5-Dimethylthiophene | [Ir(OMe)(COD)]₂/dtbpy | B₂pin₂ | 3-Boryl-2,5-dimethylthiophene | 97 | researchgate.net |

Derivatization Reactions for Complex Molecular Architectures

This compound can be utilized in the synthesis of more complex organoboron compounds, such as bis(thienyl)borane derivatives. These compounds are of interest for their potential applications in materials science and as Lewis acidic catalysts.

One reported synthesis involves the reaction of this compound with boron triiodide. thieme-connect.de This reaction can lead to the formation of diiodo(5-methyl-2-thienyl)borane or tris(5-methyl-2-thienyl)borane, depending on the stoichiometry of the reactants. thieme-connect.de Additionally, this compound can be used to prepare methylbis[2-(5-methyl)thienyl]borane. sigmaaldrich.com These reactions demonstrate the utility of this compound as a precursor for constructing molecules with multiple thiophene units centered around a boron atom.

Synthesis of Bithienyls and Terthienyls

The construction of bithienyl and terthienyl structures is of significant interest for applications in organic electronics, where oligothiophenes serve as fundamental components of conducting polymers and organic semiconductors. thieme-connect.deepdf.pub this compound is an excellent precursor for these syntheses, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. nih.govmdpi.com These methods are highly valued for their tolerance of various functional groups and their ability to form carbon-carbon bonds with high efficiency and regioselectivity. nih.govresearchgate.net

In a typical Suzuki coupling, this compound can be reacted with a thienylboronic acid or its corresponding boronate ester in the presence of a palladium catalyst and a base. nih.govmdpi.com The catalyst, often a palladium(0) species like Pd(PPh₃)₄, facilitates the oxidative addition to the C-I bond of this compound, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled bithienyl product. clockss.org To synthesize terthiophenes, a di-halogenated thiophene can be coupled with two equivalents of a thiophene boronic acid, or a pre-formed bithienyl halide can be coupled with another thiophene boronic acid. nih.gov The use of this compound ensures the precise placement of a methyl group at the terminal alpha-position of the resulting oligomer. Microwave-assisted Suzuki couplings have been shown to accelerate these reactions, offering a rapid route to oligothiophenes. researchgate.net

The Stille reaction provides an alternative, powerful route, involving the coupling of this compound with an organostannane reagent, such as a thienylstannane, again catalyzed by a palladium complex. nih.gov This reaction is also highly versatile and has been widely used for the synthesis of complex oligothiophenes. nih.govclockss.org The choice between Suzuki and Stille coupling often depends on the stability and availability of the respective boron or tin reagents and the specific functionalities present in the substrates.

Table 1: Representative Conditions for Cross-Coupling Reactions in Oligothiophene Synthesis

| Coupling Reaction | Halide/Electrophile | Organometallic Reagent | Catalyst | Base/Solvent | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 2,5-Dibromothiophene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Aq. NaHCO₃ / DME | Terthiophene | clockss.org |

| Suzuki Coupling | 5-Bromoindazoles | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | Thiophenyl-Indazoles | mdpi.com |

| Stille Coupling | 2,5-Diiodothiophene | Tributyl(2-thienyl)tin | Pd Catalyst | Not specified | Terthiophene | nih.gov |

This table illustrates general conditions for related reactions, as specific examples for this compound follow these well-established protocols.

Oxidative Transformations of Derived Thiophene Systems

Thiophene-containing systems derived from this compound can undergo various oxidative transformations, which are crucial for modifying their electronic properties or for further functionalization. The oxidation can target the thiophene ring itself or substituents attached to it.

A notable example involves the oxidation of thiophene derivatives bearing unsaturated side chains. Research has shown that the oxidation of 2-(cyclopent-1-en-3-yl)-5-methyl-thiophene, a system derived from 2-methylthiophene (B1210033), with meta-chloroperoxybenzoic acid (mCPBA) leads to the formation of epoxides. researchgate.net In this study, the presence of the electron-donating methyl group at the 5-position influenced the reaction's outcome. The oxidation resulted in an equilibrium system containing the starting alkene and two diastereomeric epoxides. researchgate.net This transformation highlights how the thiophene nucleus can direct the reactivity of its appended functional groups.

Furthermore, the π-conjugated backbones of oligothiophenes are redox-active and can be oxidized both chemically and electrochemically. nih.govtue.nl This process leads to the formation of charged species known as polarons (radical cations) and bipolarons (dications), which are responsible for electrical conductivity in these materials. The oxidation potential and the stability of these charged states are heavily influenced by the length of the oligomer and the nature of its substituents. nih.gov For instance, cyclic poly(3-hexylthiophene) has been shown to exhibit strong dicationic properties upon oxidation, a feature enhanced in smaller macrocycles. nih.gov While these studies are on more complex systems, the fundamental principles apply to oligomers synthesized from this compound, where the methyl group would serve as a permanent electronic-donating feature on the resulting polymer backbone.

Table 2: Products of Oxidation of 2-(cyclopent-1-en-3-yl)-5-methyl-thiophene with mCPBA

| Product Name | Structure | Yield | Ref. |

|---|---|---|---|

| (1S, 2S, 5S)-2-(5-methyl-thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane | Epimer A | 23% | researchgate.net |

| (1R, 2S, 5S)-2-(5-methyl-thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane | Epimer B | 20% | researchgate.net |

| Starting Alkene | 2-(cyclopent-1-en-3-yl)-5-methyl-thiophene | 57% (recovered) | researchgate.net |

Reactions Leading to Organostannate Complexes and Spirostannoles

This compound serves as a key starting material for the synthesis of complex organotin compounds, including spirostannoles, which are tin-containing analogues of cyclopentadiene. mdpi.com These compounds are of interest for their unique optoelectronic properties and potential applications in materials science. mdpi.com

A synthetic route to a novel spirostannole begins with a Sonogashira cross-coupling reaction between this compound and 1,7-octadiyne. mdpi.comproquest.com This step produces the precursor molecule 1,8-bis(5-methyl-thiophen-2-yl)octa-1,7-diyne. Subsequent cyclization of this precursor with a tin reagent leads to the formation of the spirostannole, a molecule with two annulated stannole rings sharing a central tin atom. mdpi.com

Further reaction of the synthesized spirostannole, specifically 1,1′,3,3′-tetrakis(5-methylthiophen-2-yl)-4,4′,5,5′,6,6′,7,7′-octahydro-2,2′-spirobi[benzo[c]stannole], with an organolithium reagent such as methyllithium (B1224462) (MeLi) can lead to the formation of a hypervalent tin complex. mdpi.com At low temperatures (e.g., 238.15 K), the addition of MeLi to the spirostannole results in the formation of a lithium pentaorganostannate complex. This transformation is characterized by a significant upfield shift in the ¹¹⁹Sn NMR spectrum, which is indicative of the change in coordination and geometry around the tin center from tetrahedral to trigonal-bipyramidal. mdpi.com However, this pentaorganostannate complex is thermally unstable and decomposes upon warming to room temperature. mdpi.com

Table 3: ¹¹⁹Sn NMR Data for Spirostannole and Derived Pentaorganostannate

| Compound | Description | Temperature (K) | ¹¹⁹Sn{¹H} NMR Shift (ppm) | Ref. |

|---|---|---|---|---|

| 4 | Spirostannole | 238.15 | -36.0 | mdpi.com |

| 5 | Lithium Pentaorganostannate | 238.15 | -211.0 | mdpi.com |

Iv. Spectroscopic and Computational Characterization of 2 Iodo 5 Methylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for probing the intricate details of reaction mechanisms involving organometallic species derived from 2-iodo-5-methylthiophene. It allows for the direct observation of intermediates and the quantification of dynamic processes.

The lithium-iodine exchange reaction is a fundamental transformation for creating functionalized thiophenes from this compound. Multinuclear NMR spectroscopy at very low temperatures has been critical in elucidating the mechanism of this exchange. Studies have successfully characterized the species present in solutions of 2-lithio-5-methylthiophene, identifying a mixture of a monomer and a dimer in a THF–Et₂O solvent system. dntb.gov.uacdnsciencepub.com

A key breakthrough in understanding this reaction was the direct observation of a hypervalent iodine "ate" complex, [Ar₂I]⁻Li⁺ (where Ar is 5-methyl-2-thienyl), using ¹³C and ⁷Li NMR at temperatures as low as -130 °C. dntb.gov.uacdnsciencepub.com This species is a presumed intermediate in the lithium-iodine exchange between 2-lithio-5-methylthiophene and the starting material, this compound. At these low temperatures, distinct signals for the lithiated thiophene (B33073), the iodo-thiophene, and the ate complex can be resolved, allowing for unambiguous structural assignment.

| Nucleus | Species Observed | Key Finding |

| ¹³C | 2-lithio-5-methylthiophene, this compound, Hypervalent Iodine Ate Complex | At -130 °C, distinct carbon signals for the ate complex were identified, confirming its structure. dntb.gov.uacdnsciencepub.com |

| ⁷Li | 2-lithio-5-methylthiophene (Monomer/Dimer), Hypervalent Iodine Ate Complex | A unique ⁷Li signal for the ate complex was observed, differentiating it from the lithiated reactant. dntb.gov.uacdnsciencepub.com |

| ¹H | Various thiophene derivatives | Used to confirm the structure of final products and monitor the disappearance of starting materials. rsc.orgclockss.orgrsc.org |

This table summarizes the application of different NMR nuclei in the study of the lithium-iodine exchange reaction involving this compound.

Dynamic NMR (DNMR) techniques are employed to study chemical systems that are in a state of flux, where molecules or parts of molecules are undergoing exchange. By analyzing the changes in NMR lineshapes (e.g., broadening, coalescence, and sharpening) as a function of temperature, it is possible to extract kinetic and thermodynamic parameters for the exchange processes. dntb.gov.uafu-berlin.de

In the study of the lithium-iodine exchange, DNMR analysis of variable-temperature ¹³C and ⁷Li NMR spectra was instrumental. cdnsciencepub.com As the temperature was raised from -130 °C, the signals for the hypervalent iodine ate complex coalesced with those of 2-lithio-5-methylthiophene, indicating a dynamic equilibrium. dntb.gov.uacdnsciencepub.com A full DNMR lineshape analysis allowed for the development of a kinetic scheme that accounts for the exchange between the monomeric and dimeric forms of 2-lithio-5-methylthiophene, this compound, and the ate complex. dntb.gov.uacdnsciencepub.com This analysis revealed that the monomeric form of the lithium reagent is substantially more reactive—by a factor of at least 1000—than the dimeric form in the reaction with the iodo-thiophene. dntb.gov.uacdnsciencepub.com

| Parameter | Value/Observation | Significance |

| Activation Energy (ΔG‡) | Calculated for various exchange pathways from DNMR analysis. dntb.gov.uacdnsciencepub.com | Quantifies the energy barriers for the interconversion of species, such as the formation and dissociation of the ate complex. |

| Thermodynamic Data (ΔH°, ΔS°) | Determined from the temperature dependence of the equilibrium. dntb.gov.uacdnsciencepub.com | Provides insight into the enthalpy and entropy changes associated with the formation of the monomer, dimer, and ate complex. dntb.gov.ua |

| Relative Reactivity | Monomer (4M) is at least 1000 times more reactive than the Dimer (4D) towards the iodide. dntb.gov.uacdnsciencepub.com | Highlights that aggregation state is a critical factor in the reactivity of the organolithium reagent in this specific exchange reaction. |

This table presents the types of data obtained from DNMR studies on the this compound system and their mechanistic implications.

Electronic Absorption Spectroscopy of Polythienyl Systems

This compound is a crucial building block for the synthesis of conjugated polymers, particularly poly(3-methylthiophene) (P3MT), via methods like Kumada catalyst-transfer polymerization. cmu.eduresearchgate.net The resulting polythienyl systems possess unique electronic and optical properties, which can be probed using UV-Vis absorption spectroscopy.

The electronic absorption spectra of polythiophenes are characterized by a strong π-π* transition, the energy of which is dependent on the conjugation length of the polymer backbone. For poly(3-alkylthiophenes), including P3MT, the absorption maximum (λ_max_) typically falls in the range of 400-550 nm, corresponding to the optical band gap of the material. rsc.orgpolymer.cn The position and shape of this absorption band are sensitive to the polymer's regioregularity, molecular weight, and its environment (e.g., solvent, solid-state packing). For instance, charge-transfer complexes between thiophene derivatives and electron acceptors like iodine or tetracyanoethylene (B109619) also give rise to distinct absorption bands that can be studied spectrophotometrically. cdnsciencepub.com

| System | Solvent/State | Absorption Maximum (λ_max) (nm) | Reference |

| Thiophene-based dye (D35) | MeCN on TiO₂ | ~490 | rsc.org |

| Iodine complex with Thiophene | Not specified | Not specified (charge-transfer band) | cdnsciencepub.comacs.org |

| Poly(3-butylthiophene) (PBT) film | Solid-state | ~510 - 550 (depending on regioregularity) | cmu.edu |

| Polythiophene derivatives with TPA | Chloroform | 425 - 473 | polymer.cn |

This table provides representative electronic absorption data for polythienyl systems and related thiophene derivatives.

Advanced Computational Chemistry Approaches

Computational chemistry provides a powerful lens for understanding the intrinsic properties of this compound and its derivatives at a molecular level, complementing experimental findings.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of thiophene-based molecules. ingentaconnect.comresearchgate.net DFT calculations are used to predict optimized molecular geometries, including bond lengths and angles, which show good agreement with experimental data from techniques like X-ray crystallography. tandfonline.com

Furthermore, DFT is employed to analyze key electronic properties that govern reactivity and material function. mdpi.com This includes calculating the distribution of electron density and mapping the electrostatic potential surface to identify electron-rich and electron-poor regions of the molecule. A critical aspect of DFT analysis is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's electronic behavior, stability, and its potential performance in electronic devices. mdpi.commdpi.com For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity and is often correlated with red-shifted absorption in the electronic spectrum. mdpi.com

While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is the computational tool of choice for investigating excited states and predicting optical properties. frontiersin.orgresearchgate.net TD-DFT calculations allow for the simulation of electronic absorption spectra by computing the energies of vertical electronic transitions from the ground state to various excited states. nih.gov

This predictive capability is invaluable for designing new materials with tailored optical characteristics. For thiophene-based systems, TD-DFT can accurately predict the λ_max_ of the primary π-π* transition and can help assign the nature of the electronic transitions involved (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.). frontiersin.orgsemanticscholar.org By systematically modifying the molecular structure in silico (e.g., by changing substituents or extending conjugation) and calculating the resulting spectra with TD-DFT, researchers can screen potential candidates for applications like organic photovoltaics or fluorescent sensors before undertaking their synthesis. acs.org

Theoretical Studies on Reaction Pathways and Transient Intermediates (e.g., Iodonium (B1229267) Salts)

Theoretical and computational studies provide profound insights into the reaction mechanisms involving this compound, elucidating the transient species and energetic landscapes that govern its reactivity. Density Functional Theory (DFT) calculations have been particularly instrumental in understanding complex reaction pathways such as the "halogen dance" and the formation and reactivity of hypervalent iodine intermediates like iodonium salts.

One significant area of investigation is the base-catalyzed "halogen dance" reaction, where a halogen atom migrates from one position to another on the thiophene ring. grafiati.com For iodothiophenes, DFT computations have proposed the existence of a novel iodo-bridged transition state. researchgate.netbenthamdirect.com These studies suggest a complex cascade of events, involving multiple potential isomerization and disproportionation pathways that are navigated via various transition states and protonation/deprotonation steps. benthamdirect.comresearchgate.net This dynamic, domino-like mechanism is believed to be a dominant feature in the organic chemistry of iodothiophenyl anions. benthamdirect.com While these computational models often focus on iodothiophene or its isomers, the principles are directly applicable to understanding the behavior of this compound, where the methyl group would exert electronic and steric influences on the stability of intermediates and the energy barriers of the transition states.

Another critical aspect of the reactivity of this compound is its role as a precursor in forming hypervalent iodine compounds, particularly diaryliodonium salts. acs.org These salts are powerful arylating agents in organic synthesis. sigmaaldrich.comncl.ac.uk Theoretical work suggests that the formation of diaryliodonium salts from aryl iodides involves an initial oxidative activation of the iodine atom, followed by coupling with an arene. acs.org The reactivity of these salts is attributed to the exceptional leaving group ability of the iodoarene moiety (e.g., 2-methyl-5-thienyl iodide). semanticscholar.org Computational studies on related systems have explored the mechanism of aryl transfer from diaryliodonium salts, which typically proceeds through a T-shaped intermediate. acs.org In unsymmetrical diaryliodonium salts containing a thienyl group, such as phenyl(2-thienyl)iodonium salts, the electron-rich nature of the thiophene ring influences the regioselectivity of nucleophilic attack. researchgate.net Computational estimates of the charge distribution on the iodine atom in various aryl iodides help rationalize the outcomes of metathesis reactions, where one aryl iodide displaces another from an iodonium salt. nih.gov Studies indicate that 2-iodothiophene (B115884) is an excellent nucleofuge (leaving group) in these reactions, a property that would be modulated by the methyl group in this compound. nih.gov

The table below summarizes key findings from theoretical studies on reaction pathways relevant to iodothiophenes.

| Studied Phenomenon | Computational Method | Key Findings | Relevant Intermediates/States |

| Halogen Dance Reaction | DFT (CAM-B3LYP) | Proposes a comprehensive cascade-like mechanism involving isomerization and disproportionation. benthamdirect.com | Iodo-bridged transition state, Iodothiophenyl anions. researchgate.netbenthamdirect.com |

| Iodonium Salt Formation | General Mechanistic Principles | Involves oxidative activation of the C-I bond followed by coupling with an arene. acs.org | Hypervalent Iodine(III) Species. acs.org |

| Iodonium Salt Reactivity | Computational Estimates | Selectivity of aryl transfer is influenced by the electronic properties of the aryl groups and the stability of the iodoarene leaving group. researchgate.netnih.gov | T-shaped Ar₂I-Nu intermediate, Three-center-four-electron transition state. acs.org |

| C-I Bond Photochemistry | DFT / ROKS | UV excitation leads to C-I bond fission and the formation of neutral iodine fragments over a picosecond timescale. arxiv.org | 𝜋 → 𝜋* electronic excited state. arxiv.org |

Electrochemical Analysis: Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. nih.gov It provides critical information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of resulting radical ions. nih.gov For a compound like this compound, CV can be used to characterize the electrochemical behavior associated with the C-I bond and the thiophene ring.

The general principle of CV involves scanning the potential of a working electrode linearly with time between two set points and measuring the resulting current. nih.gov The resulting plot of current versus potential, a cyclic voltammogram, displays peaks corresponding to oxidation and reduction events. The peak potential (E_p) provides information about the thermodynamic ease of the redox process, while the peak current (i_p) is related to the concentration and diffusion coefficient of the analyte, as described by the Randles-Ševčík equation. nih.gov

While specific experimental cyclic voltammetry data for this compound is not extensively reported in the surveyed literature, the expected redox behavior can be inferred from studies on related halothiophenes. grafiati.comacs.org The primary reduction process for halothiophenes is typically the irreversible cleavage of the carbon-halogen bond. The ease of this reduction depends on the halogen and its position on the thiophene ring.

Key trends observed for halothiophenes suggest:

Effect of the Halogen: The reduction potential becomes less negative (i.e., easier to reduce) as the halogen becomes heavier. Therefore, the C-I bond in this compound is expected to be reduced at a less negative potential than the corresponding C-Br or C-Cl bonds in other halomethylthiophenes. acs.org

Effect of Position: Halogens at the α-position (2- or 5-) of the thiophene ring are more readily reduced than those at the β-position (3- or 4-). grafiati.comacs.org

Based on these principles, the cyclic voltammogram of this compound would be anticipated to show an irreversible reduction peak corresponding to the cleavage of the C-I bond. The oxidation behavior would be associated with the thiophene ring itself, likely leading to the formation of a radical cation, which could be followed by polymerization on the electrode surface, a common characteristic of thiophene derivatives.

The following interactive table illustrates the type of data that would be obtained from a hypothetical cyclic voltammetry experiment on this compound and its bromo- and chloro-analogs, based on established trends for halothiophenes. The values are illustrative and serve to demonstrate the expected relative differences.

| Compound | Expected Onset Reduction Potential (V vs. Fc/Fc⁺) | Expected Onset Oxidation Potential (V vs. Fc/Fc⁺) | Redox Process Characteristics |

| This compound | Less Negative (e.g., -2.0 V) | Moderately Positive (e.g., +1.5 V) | Irreversible C-I bond cleavage; Quasi-reversible to irreversible ring oxidation. |

| 2-Bromo-5-methylthiophene | Moderately Negative (e.g., -2.3 V) | Moderately Positive (e.g., +1.5 V) | Irreversible C-Br bond cleavage; Quasi-reversible to irreversible ring oxidation. |

| 2-Chloro-5-methylthiophene | More Negative (e.g., -2.6 V) | Moderately Positive (e.g., +1.5 V) | Irreversible C-Cl bond cleavage; Quasi-reversible to irreversible ring oxidation. |

Note: The potential values are hypothetical and for comparative illustration only. Actual values depend on specific experimental conditions (solvent, electrolyte, scan rate).

This analysis highlights that cyclic voltammetry is a crucial tool for characterizing the electrochemical fingerprint of this compound, providing data that complements theoretical studies and helps predict its behavior in redox-mediated reactions. mountainscholar.org

V. Research Applications and Synthetic Utility in Advanced Chemical Fields

Role in Pharmaceutical Intermediate Synthesis and Drug Discovery Research

In the pharmaceutical industry, thiophene (B33073) derivatives are integral components of many therapeutic agents due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antipsychotic effects. researchgate.net 2-Iodo-5-methylthiophene, as a functionalized thiophene, provides a robust scaffold for medicinal chemists to build and elaborate upon. nordmann.globalresearchgate.net

Precursor in the Synthesis of Canagliflozin and Related Antidiabetic Agents

This compound is a foundational starting material for synthesizing key intermediates of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes. chemicalbook.comcymitquimica.com The synthesis does not use this compound directly in the final coupling step but relies on its derivatives. A common synthetic route involves converting it to more complex intermediates, such as 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. chemexpress.comkaimosi.com

This key intermediate is then coupled with a protected glucose derivative (lactone) in a reaction typically facilitated by an organolithium reagent like n-Butyl Lithium. google.comresearchgate.net The iodine atom on the thiophene-related ring system is crucial for the lithiation step that precedes the coupling. google.comresearchgate.net Subsequent deprotection and purification steps yield Canagliflozin. google.com Research has focused on optimizing these reaction steps to ensure high yield and purity, which is critical for industrial-scale pharmaceutical production. google.com

Table 1: Key Intermediates in Canagliflozin Synthesis Derived from this compound Precursors

| Intermediate Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 5-Iodo-2-methylbenzoic acid | A starting material that can be prepared from this compound and is used to build the core structure. | kaimosi.comgoogle.com |

| 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | The crucial aglycon component that couples with the sugar moiety. | cymitquimica.comchemexpress.comresearchgate.net |

Contribution to the Development of Thiophene-Based Therapeutic Agents

The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without losing biological activity, while potentially improving properties like metabolic stability or solubility. nih.gov The inherent reactivity of this compound makes it an excellent starting point for creating libraries of novel thiophene-containing compounds. The iodine atom serves as a handle for introducing diverse chemical functionalities through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. taylorandfrancis.comthieme-connect.com

This synthetic versatility has been exploited to develop a range of therapeutic agents. For instance, thiophene-2-carboximidamide (B1620697) derivatives have been designed as potent inhibitors of neuronal nitric oxide synthase (nNOS), which are investigated for treating conditions like melanoma. nih.gov Furthermore, studies have explored the anticancer potential of thiophene-containing compounds, including the Canagliflozin intermediate 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene itself, against human lung cancer cells. kaimosi.com

Strategies for Lead Compound Optimization in Medicinal Chemistry

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. This compound is an ideal scaffold for such optimization strategies. smolecule.com The primary strategy involves leveraging the carbon-iodine bond for structure-activity relationship (SAR) studies. acs.orgnih.gov

Chemists can systematically replace the iodine atom with a wide array of different chemical groups (R-groups) using well-established cross-coupling reactions. By synthesizing a series of analogues where only the R-group is varied and then testing their biological activity, researchers can determine which chemical features are essential for the desired therapeutic effect. acs.org This process allows for the fine-tuning of a lead compound to maximize its efficacy and minimize potential side effects. For example, replacing the iodine with different substituted phenyl rings or heterocyclic systems can drastically alter a compound's ability to bind to its target enzyme or receptor. acs.orgnih.gov

Contributions to Materials Science and Polymer Chemistry

The field of organic electronics relies on semiconducting materials built from conjugated organic molecules. Thiophene-based polymers are among the most studied and successful of these materials, exhibiting excellent chemical stability and tunable electronic properties. nih.govwikipedia.org

Synthesis of Monomers for Conductive Polymers and Organic Electronic Devices

This compound serves as a monomer or a precursor to monomers for the synthesis of polythiophenes, a major class of conductive polymers. sigmaaldrich.com The polymerization of substituted thiophenes can be achieved through various methods, including oxidative chemical polymerization with FeCl₃ or electrochemical polymerization. cmu.edu However, for creating highly ordered polymers for electronic devices, metal-catalyzed cross-coupling polymerizations like Kumada catalyst-transfer polycondensation (KCTP) are often preferred. rsc.orgacs.org

In these methods, a di-functionalized monomer, such as 2-bromo-5-iodo-3-alkylthiophene, is used. rsc.orgresearchgate.net The different reactivity of the C-I and C-Br bonds can be exploited to control the polymerization process. The resulting polymer, poly(3-alkylthiophene) or P3AT, has a conjugated backbone that allows for the movement of charge carriers, making it electrically conductive upon doping. wikipedia.org The regioregularity of the polymer chain—the specific orientation of the side chains (e.g., head-to-tail vs. head-to-head)—is crucial for efficient charge transport and is highly dependent on the choice of monomer and polymerization method. wikipedia.orgcmu.edu

Table 2: Polymerization Methods for Thiophene-Based Monomers

| Polymerization Method | Typical Monomer | Key Features | Resulting Polymer | Reference |

|---|---|---|---|---|

| Oxidative Polymerization | 3-Alkylthiophene | Simple, uses oxidants like FeCl₃. Often results in lower regioregularity. | Poly(3-alkylthiophene) | cmu.edu |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | 2-Bromo-5-halomagnesio-3-alkylthiophene | Chain-growth mechanism, allows for controlled molecular weight and high regioregularity. | Regioregular Poly(3-alkylthiophene) | rsc.orgacs.org |

| Stille Cross-Coupling | 2-Iodo-3-alkyl-5-trialkylstannylthiophene | Versatile C-C bond formation, but uses toxic tin reagents. | Regioregular Poly(3-alkylthiophene) | researchgate.net |

Utility in the Development of Organic Solar Cells and Electroluminescent Diodes

The conductive and semiconducting properties of polythiophenes derived from monomers like this compound make them prime candidates for use in organic electronic devices. thieme-connect.deevitachem.com These materials are central to the active layers in organic photovoltaics (OPVs), also known as organic solar cells, and organic light-emitting diodes (OLEDs). thieme-connect.com

In OPVs, polythiophenes act as the electron donor material, absorbing sunlight to create an exciton (B1674681) (a bound electron-hole pair), which is then separated at an interface with an electron acceptor material to generate a current. In OLEDs, the process is reversed: an applied voltage causes electrons and holes to be injected into the organic layers, where they recombine on the polythiophene chain to emit light of a specific color. thieme-connect.de The performance of these devices is highly dependent on the electronic properties of the polymer, such as its energy levels (HOMO/LUMO) and charge carrier mobility, which can be precisely tuned by modifying the chemical structure of the monomer units. researchgate.netresearchgate.net The use of well-defined monomers like this compound is therefore essential for creating the high-performance polymers needed to advance these technologies. thieme-connect.com

Enabling Syntheses of Complex Thiophene-Containing Scaffolds

This compound serves as a key intermediate for the elaboration of the thiophene core, enabling the creation of intricate scaffolds that are otherwise difficult to access. The carbon-iodine bond is the most reactive among halothiophenes, facilitating a range of transformations that are fundamental to modern synthetic chemistry.

The construction of thiophenes bearing multiple, diverse functional groups is critical for tuning their electronic and physical properties for applications in materials science and medicinal chemistry. This compound is an excellent starting point for such endeavors.

One powerful technique is the halogen dance reaction, an organometallic rearrangement where a halogen atom migrates to a different position on the aromatic ring upon treatment with a strong base, like lithium diisopropylamide (LDA). clockss.orgwhiterose.ac.uk This reaction can transform a readily available isomer into a less accessible one, creating a new site for functionalization. For instance, while not starting with the iodo-variant, the principle has been demonstrated where lithiation of a dihalothiophene induces migration of a bromine atom, which is then trapped by an electrophile. whiterose.ac.ukresearchgate.netrsc.org The greater lability of the C-I bond in this compound makes it a prime candidate for such controlled rearrangements, allowing for the introduction of functional groups at positions that would be difficult to achieve through classical electrophilic substitution. clockss.org

Furthermore, the iodo group is an exceptional leaving group in palladium-catalyzed cross-coupling reactions . This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings proceed efficiently with this compound, enabling the attachment of a wide array of aryl, alkyl, and alkynyl groups to the thiophene ring. semanticscholar.orgresearchgate.net This modular approach is fundamental to building up poly-functionalized systems where each substituent can be chosen to impart a specific property. rsc.org

The following table summarizes key reactions for functionalizing the thiophene core using iodo-substituted starting materials.

| Reaction Type | Reagents/Catalyst | Product Type | Significance |

|---|---|---|---|

| Halogen Dance | Strong base (e.g., LDA), then an electrophile | Regioisomerically rearranged functionalized thiophene | Access to less stable isomers and novel substitution patterns. clockss.orgwhiterose.ac.uk |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl-substituted thiophene | Forms C(sp²)-C(sp²) bonds with high functional group tolerance. |

| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | Alkyl/Aryl-substituted thiophene | Mild conditions, though involves toxic tin reagents. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted thiophene | Directly introduces C(sp) hybridization, key for extending conjugation. semanticscholar.orgresearchgate.net |

While specific, direct syntheses of natural product analogues starting from this compound are not extensively documented, its role in building the core structures of complex, biologically active molecules is well-established. Thiophene-containing compounds are investigated for a wide range of pharmaceutical applications, including as antimicrobial agents and polymerase inhibitors. nih.govnih.gov

For example, the thiophene ring is a key structural motif in a class of allosteric inhibitors of the Hepatitis C virus NS5B polymerase, such as Lomibuvir. nih.gov The synthesis of the complex scaffolds found in these drug candidates relies on the very cross-coupling methodologies for which this compound is an ideal substrate. The ability to systematically and regioselectively add different substituents to the thiophene ring is crucial for structure-activity relationship (SAR) studies during drug discovery. nih.gov

Similarly, researchers have synthesized analogues of biologically important molecules like 5-iodo-2′-deoxyuridine-5′-diphosphate, where synthetic transformations on a halogenated heterocycle are key steps. rsc.org The synthetic utility of this compound in constructing functionalized thiophenes positions it as a valuable precursor for creating novel analogues of biologically active compounds, even if it is not a direct fragment of a known natural product. Its value lies in providing a reliable and versatile platform for the molecular construction necessary in modern medicinal chemistry. numberanalytics.com

The utility of this compound extends prominently into the realm of organometallic chemistry, where it serves as a precursor to other reactive intermediates and complex structures.

A notable example is its use in the synthesis of a novel spirostannole , a class of cyclic organotin compounds with interesting electronic properties. semanticscholar.org The synthesis of the key precursor, 1,8-bis(5-methyl-thiophen-2-yl)octa-1,7-diyne, was achieved via a Sonogashira cross-coupling reaction between this compound and 1,7-octadiyne. semanticscholar.orgresearchgate.net This diyne was then cyclized to form the complex spiro-architecture. The reaction of this spirostannole with methyllithium (B1224462) was also shown to produce a lithium pentaorganostannate, a highly reactive "ate" complex. semanticscholar.org

Beyond tin-based compounds, this compound is a starting point for a variety of other organometallic reagents. Metal-halogen exchange with organolithium reagents or Grignard formation provides access to lithiated or magnesiated thiophenes, which are powerful nucleophiles. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions with various organometallic species, including organogermanes, to form new carbon-metal bonds. nih.govfiu.edu

The following table details examples of advanced organometallic compounds synthesized using this compound as a key starting material.

| Target Compound Class | Key Reaction | Starting Materials | Resulting Organometallic Intermediate/Product | Reference |

|---|---|---|---|---|

| Spirostannole Precursor | Sonogashira Coupling | This compound, 1,7-octadiyne | 1,8-bis(5-methyl-thiophen-2-yl)octa-1,7-diyne | semanticscholar.org |

| Organoborane | Coupling Reaction | This compound | Methylbis[2-(5-methyl)thienyl]borane | sigmaaldrich.com |

| Organogermane Derivative | Palladium-catalyzed Cross-Coupling | This compound, Chlorotriphenylgermane | Phenyl-thienyl germane (B1219785) derivative | nih.govfiu.edu |

| Lithium Pentaorganostannate | Reaction with MeLi | A spirostannole derived from this compound | A hypervalent tin "ate" complex | semanticscholar.org |

Vi. Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The synthetic utility of 2-iodo-5-methylthiophene is largely defined by the catalytic transformations it can undergo. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are standard methods for forming new carbon-carbon bonds using this substrate. researchgate.netnih.gov However, future research is focused on developing more efficient and selective catalytic systems.

A primary objective is the exploration of catalysts based on more abundant and less expensive metals, such as nickel or iron, as alternatives to palladium. evitachem.comnih.gov While nickel catalysts like Ni(dppp)Cl₂ have been used for the polymerization of related thiophene (B33073) monomers, their application specifically for this compound transformations needs to be systematically investigated. nih.gov The development of novel ligands that can enhance catalyst activity, stability, and selectivity is a crucial aspect of this research. The goal is to achieve higher yields and turnover numbers under milder reaction conditions, thereby reducing energy consumption and cost.

Furthermore, enhancing regioselectivity in the functionalization of the thiophene ring is a significant challenge. Future catalytic systems should aim to provide precise control over the reaction site, minimizing the formation of undesired isomers and simplifying purification processes. This could involve catalysts designed to interact specifically with the electronic and steric environment of the this compound molecule. Direct C-H activation/functionalization is another promising frontier, potentially offering more atom-economical routes to complex thiophene derivatives by avoiding the pre-functionalization steps. nih.gov

| Catalyst System | Coupling Reaction | Potential Research Focus |

| Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) | Suzuki, Stille, Sonogashira, Heck | Development of catalysts for lower loadings, milder conditions, and improved functional group tolerance. nih.govnih.govthieme-connect.com |

| Nickel-based (e.g., Ni(dppp)Cl₂) | Kumada, C-H Functionalization | Optimization for this compound; expanding the scope to other coupling reactions. nih.gov |

| Iron-based | Cross-coupling | Investigation of iron's catalytic activity for C-I bond activation as a low-cost, sustainable alternative. evitachem.com |

| Photocatalysts | Light-mediated reactions | Exploration of visible-light-induced transformations for green and selective synthesis. acs.org |

Advanced Mechanistic Investigations Employing State-of-the-Art Spectroscopic Techniques

A profound understanding of reaction mechanisms is essential for the rational design of improved synthetic protocols. For this compound, future research will likely involve advanced mechanistic studies to elucidate the intricate pathways of its transformations. While the general catalytic cycles of many cross-coupling reactions are known, the specific intermediates, transition states, and potential side reactions involving this substrate are not fully understood.

The use of state-of-the-art spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will be vital for observing reactive intermediates in real-time. These methods can provide crucial data on the kinetics and thermodynamics of catalytic cycles. For instance, the formation and reactivity of organometallic intermediates or species like phenylthienyliodonium salts, which have been proposed in certain coupling reactions, could be directly studied. acs.org

Computational chemistry, employing methods like Density Functional Theory (DFT) and multireference methods (e.g., CASPT2), will play an increasingly important role. uni-muenchen.de These theoretical calculations can model reaction pathways, predict the stability of intermediates, and explain observed selectivities. uni-muenchen.de By combining experimental and computational approaches, researchers can gain a comprehensive picture of how factors like solvent, ligand, and temperature influence the reaction outcome, paving the way for more predictable and efficient syntheses.

Development of New Applications in Medicinal and Materials Chemistry Through Rational Design

Thiophene derivatives are integral to both medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres for other aromatic rings. researchgate.net this compound is a key building block in these fields, and future research will focus on its use in the rational design of novel, high-performance molecules.

In medicinal chemistry, the thiophene scaffold is present in numerous approved drugs. The future direction involves using this compound to synthesize new libraries of compounds targeted at specific enzymes or receptors. researchgate.net Its ability to serve as a handle for introducing diverse functionalities allows for the fine-tuning of a molecule's pharmacological profile. Research will likely focus on creating derivatives with potential applications as anticancer, antimicrobial, or anti-inflammatory agents, where thiophene-based structures have already shown promise. researchgate.net Furthermore, its incorporation into more complex systems, such as modified oligonucleotides, could lead to new therapeutic and diagnostic tools. acs.org

In materials science, this compound is a precursor for synthesizing conjugated polymers and oligomers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net Future work will aim to design and synthesize novel materials with tailored optoelectronic properties. By systematically modifying the structure of polymers derived from this compound, researchers can tune parameters like the bandgap, charge carrier mobility, and light absorption characteristics. This rational design approach is critical for developing next-generation electronic devices that are flexible, lightweight, and cost-effective.

| Field | Potential Application | Research Goal |

| Medicinal Chemistry | Anticancer/Antimicrobial Agents | Synthesis of novel thiophene derivatives and evaluation of their biological activity against specific cellular targets. researchgate.net |

| Medicinal Chemistry | Modified Nucleic Acids | Incorporation into RNA or DNA for studying biological processes or for therapeutic applications. acs.org |

| Materials Science | Conductive Polymers | Development of new polythiophenes with enhanced conductivity and processability for flexible electronics. nih.gov |

| Materials Science | Organic Photovoltaics | Design of donor-acceptor copolymers with optimized bandgaps for improved solar energy conversion efficiency. researchgate.net |

Design and Implementation of Sustainable Synthesis Methodologies for this compound

In line with the growing emphasis on green chemistry, a significant future research direction is the development of sustainable methods for both the synthesis of this compound itself and its subsequent use. acs.orgnih.gov This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

For the synthesis of this compound, research is moving towards cleaner iodination methods. Traditional procedures can involve harsh conditions or stoichiometric reagents. Newer protocols, such as using N-iodosuccinimide (NIS) in greener solvents like ethanol (B145695) with only a catalytic amount of acid, represent a significant improvement. researchgate.netthieme-connect.com Future work could explore enzymatic or photolytic iodination reactions, which operate under mild conditions and offer high selectivity.

常见问题

Q. What are the established synthetic routes for 2-Iodo-5-methylthiophene, and what experimental parameters are critical for reproducibility?

- Methodological Answer : The most common synthesis involves iodination of 5-methylthiophene derivatives. Key steps include:

- Nitration : Acetyl nitrate is used to introduce nitro groups, followed by iodination .

- Temperature Control : Reactions are typically conducted at 0–5°C to minimize side reactions.

- Characterization : Yield optimization requires monitoring reaction time and stoichiometry (e.g., iodine equivalents). For reproducibility, report solvent purity, catalyst ratios, and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use , , and (if applicable) to confirm substitution patterns. For iodine, NMR is less common due to low sensitivity; instead, X-ray crystallography is preferred .

- X-ray Diffraction : Single-crystal studies reveal planar molecular geometry (e.g., iodine displacement <0.03 Å from the thiophene ring) and weak intermolecular interactions (e.g., I⋯O contacts at ~3.04 Å) .

- IR Spectroscopy : Validate functional groups (e.g., C–I stretch at ~500 cm) .

Q. How can researchers ensure the purity of this compound for downstream applications?

- Methodological Answer :

- Chromatography : Use TLC (Rf values) and HPLC to monitor reaction progress.

- Microanalysis : For new compounds, provide elemental analysis (C, H, N, S, I) with <0.4% deviation from theoretical values.

- Melting Point : Compare with literature values (if available) or report new data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile iodine byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize iodine residues with sodium thiosulfate before disposal .

Q. How should researchers conduct a literature review to identify prior studies on this compound?

- Methodological Answer :

- Databases : Use SciFinder with CAS RNs (e.g., 554-14-3 for 2-methylthiophene derivatives) and Boolean operators (e.g., "this compound AND synthesis") .

- Citation Tracking : Follow references in Acta Crystallographica Section E for structural data .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess frontier molecular orbitals (HOMO-LUMO gaps).

- Transition State Analysis : Model oxidative addition steps with palladium catalysts to predict regioselectivity .

Q. What strategies resolve contradictions in reported yields for this compound derivatives?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst loading (e.g., Pd(PPh) vs. CuI), solvent polarity, and temperature.

- Data Normalization : Compare yields against internal standards (e.g., tert-butylbenzene) to account for instrumental variability .

Q. How do steric and electronic effects influence the crystal packing of this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I⋯S vs. C–H⋯π contacts) using CrystalExplorer.

- Electrostatic Potential Maps : Visualize iodine’s σ-hole to explain halogen bonding preferences .

Q. What methodologies optimize the scalability of this compound synthesis for multigram preparations?

- Methodological Answer :

Q. How can researchers design a PICO framework to study this compound’s bioactivity?

- Methodological Answer :

- Population (P) : Target enzymes or receptors (e.g., tyrosine kinases).

- Intervention (I) : Test compound concentration (µM to mM range).

- Comparison (C) : Use non-iodinated thiophene analogs as controls.

- Outcome (O) : Measure IC or binding affinity via SPR or fluorescence assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。